molecular formula C12H11NO3 B071742 2-(3-formyl-1H-indol-1-yl)propanoic acid CAS No. 166747-91-7

2-(3-formyl-1H-indol-1-yl)propanoic acid

Cat. No.: B071742
CAS No.: 166747-91-7
M. Wt: 217.22 g/mol
InChI Key: ZINMANYXDFLPES-UHFFFAOYSA-N
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Description

2-(3-formyl-1H-indol-1-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a formyl group attached to the indole ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-indol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Formyl Group: The formyl group can be introduced to the indole ring through a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid moiety to the indole ring. This can be achieved through a Friedel-Crafts acylation reaction, where the indole is reacted with a propanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced to the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(3-carboxy-1H-indol-1-yl)propanoic acid.

    Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)propanoic acid.

    Substitution: Various halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(3-formyl-1H-indol-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)propanoic acid involves its interaction with various molecular targets and pathways. The formyl group and the indole ring can interact with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function. The compound may also modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

    Indole-3-butyric acid: Another plant hormone used as a rooting agent in plant propagation.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness

2-(3-formyl-1H-indol-1-yl)propanoic acid is unique due to the presence of both a formyl group and a propanoic acid moiety attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(3-formylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(12(15)16)13-6-9(7-14)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINMANYXDFLPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377933
Record name 2-(3-formyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166747-91-7
Record name 2-(3-formyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-formyl-1H-indol-1-yl)propanoic acid
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